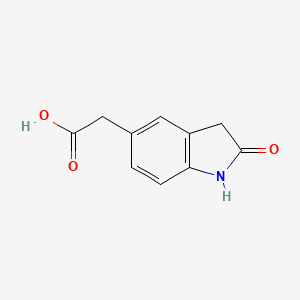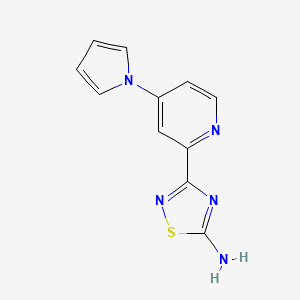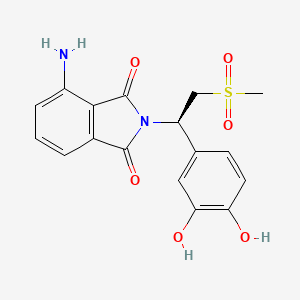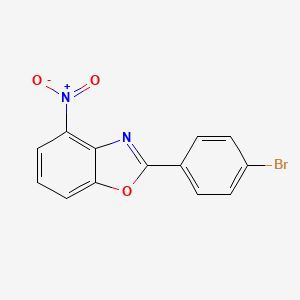
N-L-Tartaryl Linagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-L-Tartaryl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Linagliptin works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretin hormones, thereby promoting a reduction in blood glucose levels . This compound is a compound of interest due to its potential enhanced pharmacological properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin involves multiple steps, starting with the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione in the presence of sodium carbonate to yield Linagliptin . The preparation of N-L-Tartaryl Linagliptin would involve similar steps with additional modifications to introduce the tartaryl group.
Industrial Production Methods
Industrial production of Linagliptin focuses on optimizing yield and purity. The process involves the purification of intermediate compounds and converting them into Linagliptin. The preparation of an amorphous form of Linagliptin has also been developed to improve its bioavailability .
Chemical Reactions Analysis
Types of Reactions
N-L-Tartaryl Linagliptin undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for cyclization, sodium carbonate for condensation, and various oxidizing agents for degradation studies .
Major Products Formed
The major products formed from these reactions include various degradation products identified through mass spectrometry techniques. These degradation products are crucial for understanding the stability and reactivity of the compound .
Scientific Research Applications
N-L-Tartaryl Linagliptin has several scientific research applications:
Chemistry: Used in the study of DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Industry: Utilized in the pharmaceutical industry for the development of antidiabetic medications
Mechanism of Action
N-L-Tartaryl Linagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The prolonged action of these hormones leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-L-Tartaryl Linagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness
This compound is unique due to its potential enhanced pharmacokinetic properties and stability compared to other DPP-4 inhibitors. Its non-linear pharmacokinetic profile, minimal renal clearance, and concentration-dependent protein binding distinguish it from other similar compounds .
Properties
Molecular Formula |
C29H32N8O7 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
(2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1 |
InChI Key |
QIWMXWJOOGDGHN-NLSFWIRASA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)
![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)




![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)






![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
